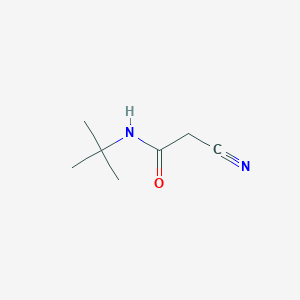

N-(tert-butyl)-2-cyanoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-2-cyanoacetamide is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

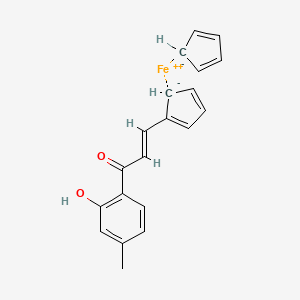

Synthesis of Hydroxy Cyanoacetamide Derivatives : N-(tert-butyl)-2-cyanoacetamide is utilized in the synthesis of various hydroxy cyanoacetamide derivatives. These derivatives are synthesized through selective oxidation of active methylene carbon of cyanoacetamide derivatives, using tert-butyl hydroperoxide and ferric chloride. This process involves the generation of a stable captodative radical intermediate (Maity & Pramanik, 2014).

One-Pot Synthesis of Quinoxalinones : A novel one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides with tert-butyl nitrite has been developed. This approach includes a sequence of nitrosation, tautomerization, and cyclization to achieve the synthesis of quinoxalin-2-ones (Wang et al., 2017).

Synthesis of Pyridinone Derivatives : this compound is used in the synthesis of various pyridinone derivatives. These compounds have been synthesized through reactions involving cyanoacetamide with benzylideneacetone and subsequent transformations (Shatsauskas et al., 2017).

Catalysis and Chemical Reactions

Intramolecular Cyclopropanation : this compound is involved in intramolecular cyclopropanation reactions catalyzed by dirhodium(II) catalysts. These reactions lead to products with good yields and high enantiomeric excesses (Doyle et al., 1994).

Synthesis of Insecticidal Compounds : This compound is used in the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, which have shown promising insecticidal activities against various pests (Wang et al., 2011).

Pharmaceutical Applications

Evaluation in Drug Discovery : The tert-butyl group, often included in bioactive compounds like this compound, has been studied for its influence on the physicochemical and pharmacokinetic properties of drugs. This research provides valuable insights into drug discovery processes (Westphal et al., 2015).

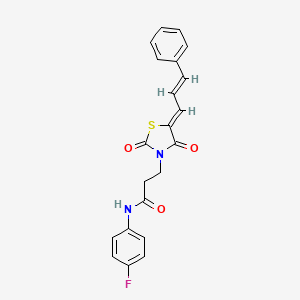

Antimicrobial Compound Synthesis : this compound has been used in the synthesis of novel heterocyclic compounds with potential as antimicrobial agents. These compounds have shown promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Additional Applications

Chemical Labeling in Nucleic Acid Research : It is used in a chemical labeling strategy for oligonucleotide determination, facilitating the profiling of RNA modifications. This application is significant in advancing the study of nucleic acids and related research areas (Zhang et al., 2023).

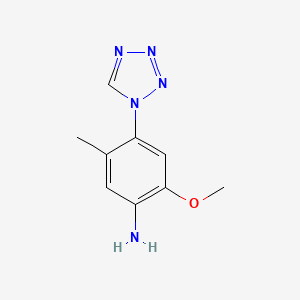

Histamine H4 Receptor Ligand Synthesis : In medicinal chemistry, this compound has been employed in synthesizing ligands for the histamine H4 receptor, contributing to the development of anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial potency against a panel of bacterial and fungal pathogens .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a common pathway targeted by antifungal agents . This pathway is crucial for maintaining the integrity and fluidity of the fungal cell membrane.

Pharmacokinetics

Similar compounds have been analyzed for their admet properties . The ADMET analysis of these compounds suggested moderate toxicity to humans .

Result of Action

Similar compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .

Action Environment

It’s worth noting that the stability of similar compounds under various conditions, such as solvent-free conditions, has been studied .

Safety and Hazards

Propiedades

IUPAC Name |

N-tert-butyl-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)9-6(10)4-5-8/h4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQYNHDOQWPSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534987.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-[4-Methyl-3-(4-methylpyridin-2-yl)oxyphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534997.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)